1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester, often involves multi-step reactions that may include condensation, cyclization, and esterification processes. These synthetic routes are designed to introduce specific functional groups at desired positions on the pyrazole ring, allowing for the targeted modulation of the compound's chemical behavior and reactivity (Wang et al., 2017).
Scientific Research Applications
Chemical and Structural Analysis
- X-Ray Powder Diffraction : Compounds similar to 1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester have been analyzed using X-ray powder diffraction techniques to ascertain their crystal structures and purity, which is crucial in the development of pharmaceutical compounds (Wang et al., 2017).
Synthesis and Characterization
Novel Synthesis Methods : New synthesis methods for pyrazole derivatives, including those related to the specified compound, have been explored. These methods are significant for creating novel compounds with potential therapeutic applications (Kasımoğulları et al., 2012).
Characterization and Structural Analysis : Detailed characterization and structural analysis of similar pyrazole derivatives have been conducted using various techniques like NMR, IR, and X-ray crystallography. Such analyses are fundamental in understanding the chemical properties and potential applications of these compounds (Viveka et al., 2016).
Potential Applications in Materials Science
- Optical Nonlinearity : Some pyrazole derivatives demonstrate significant optical nonlinearity, suggesting potential applications in materials science, particularly in optical limiting devices. This highlights the diverse applicability of these compounds beyond pharmaceuticals (Chandrakantha et al., 2013).
Exploration in Various Chemical Reactions
- Reactivity with Diamines and Diols : Studies have explored the reactivity of pyrazole carboxylic acid derivatives with diamines and diols, leading to the synthesis of new compounds. These reactions are crucial for developing new chemical entities with varied applications (Kasımoğulları et al., 2012).
Corrosion Inhibition
- Steel Corrosion Inhibitors : Certain pyrazole derivatives, related to the compound , have been evaluated as corrosion inhibitors for steel, highlighting their potential industrial applications (Herrag et al., 2007).
Safety And Hazards
Future Directions
The future directions for research on similar compounds could involve further exploration of their synthesis, properties, and potential applications. For example, over 100 years of research on the synthesis and the photophysical and biological properties of 1H-pyrazolo[3,4-b]quinolines was summarized in a paper published in 2021 .
properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-hydroxypyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-2-18-12(17)11-10(16)7-15(14-11)9-5-3-8(13)4-6-9/h3-7,16H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWOTBYUDNAZFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183667 | |
Record name | Ethyl 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24831048 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester | |
CAS RN |
636568-08-6 | |
Record name | Ethyl 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636568-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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